ナフチフィン-d3 塩酸塩

説明

Naftifine-d3 Hydrochloride is a synthetic antifungal agent, developed by the pharmaceutical company Janssen Pharmaceuticals. It is a member of the allylamine class of antifungals, which are used to treat fungal infections of the skin, nails, and hair. Naftifine-d3 Hydrochloride is a chiral compound, which means that it has two forms that are mirror images of each other. It is an effective antifungal agent with a wide range of applications in medical and laboratory settings.

科学的研究の応用

白癬菌感染症の治療

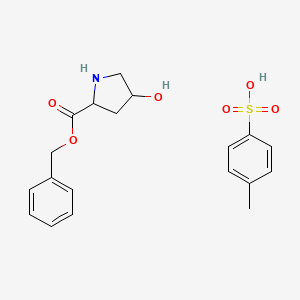

ナフチフィンは、白癬菌、トリコフィトン菌、表皮糸状菌などのさまざまな真菌によって引き起こされる感染症の治療に使用される、合成の広域スペクトル抗真菌薬です {svg_1}. 特に、トリコフィトン・ルブルム、トリコフィトン・メンタグロフィテス、トリコフィトン・トンシュランス、表皮糸状菌・フローコスムによって引き起こされる足白癬(水虫)、股部白癬(いんきんたむし)、体部白癬(とびひ)の治療に効果的です {svg_2}.

臨床試験における有効性と安全性

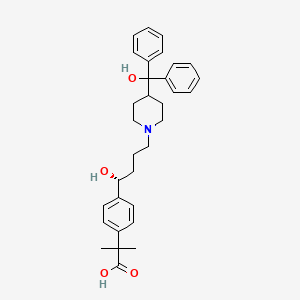

臨床試験では、ナフチフィン塩酸塩2%ゲルが趾間型足白癬の治療に有効で安全であることが示されています {svg_3}. 第III相ランダム化二重盲検並行群活性対照試験では、ナフチフィン2%ゲルはミコナゾール2%ゲルと同等の有効性が認められました {svg_4}. 治療終了時の臨床治癒率と菌学的治癒率は、ナフチフィンゲル2%とミコナゾールゲル2%で同等でした {svg_5}.

作用機序

真菌に対する正確な作用機序は不明ですが、ナフチフィンは、スクアレン2,3-エポキシダーゼ酵素を阻害することにより、ステロール生合成を阻害すると考えられています {svg_6}. この阻害は、真菌の細胞膜構造を破壊し、真菌の死に至らしめます {svg_7}.

広域スペクトル抗真菌活性

ナフチフィンは、幅広い種類の真菌に対してインビトロで殺真菌活性を示すことが示されています {svg_8}. カンジダ・アルビカンスを含むカンジダ属に対して静菌活性を示します {svg_9}.

爪内送達

研究では、ナフチフィンの爪内送達への応用の可能性が示されています {svg_10}. レーザー照射の「融合」モードとチオグリコール酸の組み合わせにより、爪へのナフチフィン塩酸塩の浸透が統計的に有意に増加しました {svg_11}.

親油性と皮膚親和性

ナフチフィンは、高い親油性のため、皮膚や爪床に比較的強い親和性を示します {svg_12}. この特性により、足白癬やその他の皮膚感染症の治療に効果的に作用します {svg_13}.

作用機序

Target of Action

Naftifine-d3 Hydrochloride primarily targets ergosterol , a sterol found in the cell membranes of fungi, including those responsible for causing fungal infections . Ergosterol plays a crucial role in maintaining the integrity of the fungal cell membrane .

Mode of Action

Naftifine-d3 Hydrochloride interacts with its target, ergosterol, by inhibiting the enzyme squalene 2,3-epoxidase . This enzyme is essential for the biosynthesis of sterols, especially ergosterol . The inhibition of this enzyme results in decreased amounts of sterols, particularly ergosterol, and a corresponding accumulation of squalene in the cells .

Biochemical Pathways

The primary biochemical pathway affected by Naftifine-d3 Hydrochloride is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, Naftifine-d3 Hydrochloride interferes with the conversion of squalene to 2,3-oxidosqualene, a critical step in the biosynthesis of ergosterol . This disruption leads to a shortage of ergosterol and an accumulation of squalene, affecting the integrity of the fungal cell membrane .

Pharmacokinetics

The pharmacokinetics of Naftifine-d3 Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, about 4-6% of the drug is systemically absorbed . Naftifine-d3 Hydrochloride is almost completely metabolized in the human body, with a half-life of 2 to 3 days .

Result of Action

The molecular and cellular effects of Naftifine-d3 Hydrochloride’s action involve the disruption of the fungal cell membrane’s integrity . This disruption is due to the shortage of ergosterol and the accumulation of squalene in the cells . As a result, the fungus’s growth is inhibited, leading to its death .

Action Environment

The action, efficacy, and stability of Naftifine-d3 Hydrochloride can be influenced by various environmental factors. For instance, the drug is for topical use only and should be applied to clean, dry skin . The use of occlusive dressings or wrappings should be avoided unless otherwise directed by a clinician . Furthermore, the drug should be stored below 30°C (86°F) to maintain its stability .

生化学分析

Biochemical Properties

Naftifine-d3 Hydrochloride interacts with various enzymes and proteins. It blocks ergosterol biosynthesis in fungi by inhibiting the enzyme squalene 2,3-epoxidase . This interaction disrupts the cell membrane structure of the fungi, leading to their death .

Cellular Effects

Naftifine-d3 Hydrochloride affects various types of cells and cellular processes. It is primarily used against fungal cells, where it disrupts cell function by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Naftifine-d3 Hydrochloride involves its binding to the enzyme squalene 2,3-epoxidase, inhibiting its function . This prevents the conversion of squalene to squalene-2,3-epoxide, a crucial step in the biosynthesis of ergosterol . The lack of ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

Its parent compound, naftifine, has been shown to have a long-lasting antifungal effect .

Dosage Effects in Animal Models

Its parent compound, naftifine, is generally well-tolerated, with adverse effects only reported at high doses .

Metabolic Pathways

Naftifine-d3 Hydrochloride is involved in the ergosterol biosynthesis pathway, where it interacts with the enzyme squalene 2,3-epoxidase . This interaction inhibits the conversion of squalene to squalene-2,3-epoxide, disrupting the production of ergosterol .

Transport and Distribution

Its parent compound, naftifine, is known to accumulate in the stratum corneum (the outermost layer of the skin), where it provides a reservoir for sustained antifungal activity .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the endoplasmic reticulum, where the ergosterol biosynthesis pathway occurs .

特性

IUPAC Name |

(E)-N-(naphthalen-1-ylmethyl)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUNPKFOFGZHRT-KLQXWDQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)

![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)